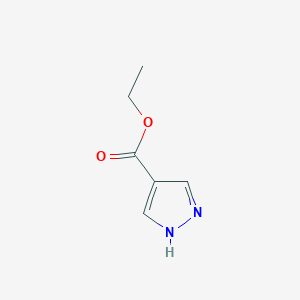

ethyl 1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACZQOKEFKFNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191062 | |

| Record name | 4-Acetylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37622-90-5 | |

| Record name | Ethyl 1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37622-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037622905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1H-Pyrazole-4-Carboxylate: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole (B372694) core serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental physical, chemical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its reactivity and its role as a precursor in the development of therapeutic agents, particularly as a modulator of inflammatory signaling pathways.

Core Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is provided below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Melting Point | 77-80 °C | [1] |

| Boiling Point | 138-140 °C at 3 mmHg | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Miscible with acetone | [2] |

| Purity | ≥ 99% (HPLC) | [1] |

| InChIKey | KACZQOKEFKFNDB-UHFFFAOYSA-N | [2] |

| CAS Number | 37622-90-5 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, TMS, δ in ppm) | 8.08 (2H, s), 5.30 (1H, s), 4.31 (2H, q), 1.36 (3H, t) |

| LC-MS (m/z) | 141.0 [M+H]⁺ |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established routes. Its reactivity is centered around the pyrazole ring, which contains both nucleophilic and electrophilic centers, making it a versatile intermediate for further chemical modifications.

Synthetic Protocols

Two common methods for the synthesis of this compound are detailed below.

Method 1: From Ethyl 2-formyl-3-oxopropanoate

This procedure involves the cyclization of a β-dicarbonyl compound with hydrazine (B178648).

-

Experimental Protocol:

-

Under ice bath cooling, slowly add 6.2 g (193 mmol) of hydrazine to a solution of 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde dissolved in 150 mL of ethanol (B145695).

-

Stir the reaction mixture at room temperature for 17 hours.

-

Remove the ethanol by vacuum distillation.

-

Purify the residue by silica (B1680970) gel column chromatography using a solvent mixture of dichloromethane (B109758) and ethyl acetate (B1210297) to yield this compound as yellow crystals.

-

Method 2: From 1H-pyrazole-4-carboxylic acid

This method involves the esterification of the corresponding carboxylic acid.

-

Experimental Protocol:

-

To a solution of 1H-pyrazole-4-carboxylic acid (1 g, 8.92 mmol) in 10 mL of ethanol at 0°C, add thionyl chloride (1.6 g, 13.38 mmol).

-

Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.

-

Evaporate all volatile components to dryness.

-

Dilute the mixture with water and extract with a 10% solution of ethanol in dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (15% EtOAc/hexane) to afford this compound as an off-white solid.

-

Reactivity

The pyrazole ring of this compound is aromatic and possesses two nitrogen atoms. The N1 position is nucleophilic after deprotonation, making it susceptible to alkylation and arylation reactions. The carbon atoms of the ring can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group can influence the regioselectivity of these reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of various biologically active compounds, particularly in the development of anti-inflammatory agents and kinase inhibitors.

Role in Drug Discovery

Derivatives of this compound have shown significant potential in targeting key players in inflammatory pathways. For instance, pyrazole-based compounds are known to be effective inhibitors of enzymes like cyclooxygenase (COX) and kinases involved in immune signaling.

Inhibition of IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[2][3] Dysregulation of these pathways is implicated in various autoimmune diseases and cancers.[2] Small molecule inhibitors targeting IRAK4 have emerged as a promising therapeutic strategy.[2][3] The pyrazole scaffold is a key component in the design of potent and selective IRAK4 inhibitors.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1H-pyrazole-4-carboxylate (CAS: 37622-90-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1H-pyrazole-4-carboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis methodologies, and its role as a key building block in the development of bioactive molecules.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source |

| CAS Number | 37622-90-5 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂ | [1][2][3][4] |

| Molecular Weight | 140.14 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 77 - 80 °C | [1][3][5] |

| Boiling Point | 138 - 140 °C at 3 mmHg | [3][6] |

| Purity | ≥ 98-99% (by HPLC) | [1][6] |

| Solubility | Soluble in DMSO (ultrasonic assistance may be needed) and miscible with acetone. | [3][7] |

| Storage Conditions | Store at 0-8 °C for short-term and -20°C for long-term storage (up to 3 years as a powder). | [1][7] |

Synthesis of this compound

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry, and various synthetic routes have been developed for its construction.[8] The synthesis of this compound can be achieved through several methods, with the cyclocondensation reaction being a common approach.

2.1. General Synthetic Workflow

The synthesis generally involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This process is often followed by purification steps like recrystallization or column chromatography to obtain the final product with high purity.

Caption: General workflow for the synthesis of this compound.

2.2. Experimental Protocols

Protocol 1: From Ethyl 2-formyl-3-oxopropanoate and Hydrazine

This method involves the cyclocondensation of ethyl 2-formyl-3-oxopropanoate (also known as (ethoxycarbonyl)malondialdehyde) with hydrazine.[2]

-

Materials:

-

Ethyl 2-formyl-3-oxopropanoate (192 mmol)

-

Hydrazine (193 mmol)

-

Ethanol (B145695) (150 mL)

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol in a reaction vessel under ice bath cooling conditions.

-

Slowly add hydrazine to the solution.

-

Stir the reaction mixture at room temperature for 17 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol by vacuum distillation.

-

Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to yield this compound as yellow crystals (yield: ~72.4%).[2]

-

Protocol 2: From 1H-pyrazole-4-carboxylic acid

This protocol describes the esterification of 1H-pyrazole-4-carboxylic acid.[2]

-

Materials:

-

1H-pyrazole-4-carboxylic acid (8.92 mmol)

-

Ethanol (10 mL)

-

Thionyl chloride (13.38 mmol)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

-

Procedure:

-

To a solution of 1H-pyrazole-4-carboxylic acid in ethanol at 0°C, add thionyl chloride.

-

Stir the mixture at room temperature for 3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, evaporate all volatile components to dryness.

-

Dilute the residue with water and extract with a 10% solution of ethanol in DCM.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude compound by silica gel column chromatography (15% EtOAc/hexane) to afford the product as an off-white solid (yield: ~80.0%).[2]

-

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1] The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its metabolic stability and diverse pharmacological activities.[8]

Key Therapeutic Areas:

-

Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties.[1][9] Some derivatives function as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[9]

-

Anticancer Agents: The pyrazole scaffold is present in commercially successful anticancer drugs, highlighting its importance in oncology research.[8]

-

Neurological Disorders: This compound is utilized in the synthesis of pharmaceuticals targeting neurological disorders.[1]

-

Antimicrobial and Antiviral Agents: Pyrazole-containing compounds have demonstrated a broad spectrum of antimicrobial and antiviral activities.[8]

3.1. Role in Signaling Pathways

Derivatives of this compound have been shown to modulate various biological signaling pathways. For instance, certain pyrazole derivatives act as potent inhibitors of IL-8-stimulated neutrophil chemotaxis, a process involved in the inflammatory response.[9]

Caption: Inhibition of IL-8-mediated neutrophil chemotaxis by pyrazole derivatives.

Other Applications

Beyond pharmaceuticals, this compound is a valuable building block in other chemical industries:

-

Agrochemicals: It is used in the development of new herbicides and fungicides for crop protection.[1]

-

Material Science: The compound can be incorporated into polymers and coatings to enhance material properties such as durability.[1]

-

Analytical Chemistry: It is employed as a reagent in various analytical methods.[1]

Safety and Handling

This compound is classified as an irritant to the skin, eyes, and respiratory system.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. Its versatility as a chemical intermediate continues to make it a compound of high interest in both academic and industrial research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 4. This compound | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abcr.com [abcr.com]

- 6. Cas Landing [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl 1H-Pyrazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrazole-4-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its stable pyrazole (B372694) core and reactive ester group make it an ideal starting material for developing novel pharmaceutical agents and agrochemicals. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and its significant role as a precursor to compounds with notable therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties. The guide also details experimental procedures and visualizes key synthetic and biological pathways to facilitate further research and development.

Core Properties and Data

This compound is a white to off-white solid at room temperature. Its chemical structure consists of a five-membered pyrazole ring with an ethyl carboxylate group at the 4-position. This structure allows for various modifications, making it a valuable intermediate in medicinal chemistry.[1]

| Property | Value | Reference |

| Molecular Weight | 140.14 g/mol | [2][3][4] |

| Molecular Formula | C₆H₈N₂O₂ | [2][3][4] |

| CAS Number | 37622-90-5 | [2][3] |

| Melting Point | 77 - 80 °C | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| IUPAC Name | This compound | [3] |

| InChIKey | KACZQOKEFKFNDB-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCOC(=O)C1=CNN=C1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: From Ethyl 2-Formyl-3-oxopropanoate and Hydrazine (B178648)

This method involves the cyclocondensation of an ethoxycarbonyl dialdehyde (B1249045) equivalent with hydrazine.

Materials:

-

Ethyl 2-formyl-3-oxopropanoate ((ethoxycarbonyl)malondialdehyde)

-

Hydrazine hydrate (B1144303)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add 6.2 g (193 mmol) of hydrazine hydrate to the solution with continuous stirring.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 17 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol by vacuum distillation.

-

Purify the resulting residue by silica gel column chromatography, using a mixture of dichloromethane and ethyl acetate as the eluent.

-

Collect the fractions containing the product and concentrate under reduced pressure to yield this compound as yellow crystals.[3]

Protocol 2: Esterification of 1H-Pyrazole-4-carboxylic Acid

This protocol involves the direct esterification of the corresponding carboxylic acid using thionyl chloride.

Materials:

-

1H-Pyrazole-4-carboxylic acid

-

Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Water

-

Dichloromethane (DCM)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of 1 g (8.92 mmol) of 1H-pyrazole-4-carboxylic acid in 10 mL of ethanol, add 1.6 g (13.38 mmol) of thionyl chloride at 0°C.

-

Stir the mixture at room temperature for 3 hours.

-

Monitor the reaction's progress by TLC.

-

After completion, evaporate all volatile components to dryness.

-

Dilute the residue with water and extract with a 10% solution of ethanol in dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography (using 15% EtOAc/hexane as eluent) to obtain this compound as an off-white solid.[3]

Biological Significance and Applications

This compound is a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its derivatives have shown a wide range of biological activities, making them a subject of intense research in drug discovery.

Key Therapeutic Areas:

-

Anti-inflammatory and Analgesic: Pyrazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties.[1] Some derivatives function as inhibitors of cyclooxygenase (COX) enzymes, similar to well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer: Numerous studies have demonstrated the potential of pyrazole derivatives as anticancer agents. They can inhibit various signaling pathways crucial for cancer cell proliferation and survival, such as those involving PI3K, CDK2, and MEK kinases.

-

Antimicrobial and Antifungal: The pyrazole scaffold is present in various compounds developed for their antimicrobial and antifungal activities.

-

Neurological Disorders: It is used in the synthesis of pharmaceuticals targeting neurological disorders.[1]

Visualization of Pathways and Workflows

Synthetic Utility of this compound

The following diagram illustrates the role of this compound as a versatile intermediate for the synthesis of more complex, biologically active pyrazole derivatives.

Caption: Synthetic pathways originating from this compound.

Inhibition of Cancer Signaling Pathways by Pyrazole Derivatives

Derivatives of this compound have been shown to inhibit key signaling pathways implicated in cancer progression. The diagram below conceptualizes the inhibitory action of these derivatives on multiple kinase pathways.

Caption: Inhibition of key cancer signaling pathways by pyrazole derivatives.

Conclusion

This compound remains a compound of high interest in synthetic and medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives underscore its importance. This guide provides foundational knowledge for researchers, aiming to stimulate further investigation into the therapeutic potential of novel compounds derived from this versatile scaffold. The continued exploration of pyrazole chemistry promises to yield new and effective treatments for a range of diseases.

References

- 1. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1H-Pyrazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 1H-pyrazole-4-carboxylate, a pivotal heterocyclic compound. It details the molecule's structure, nomenclature, physicochemical properties, and spectroscopic profile. Furthermore, it offers detailed experimental protocols for its synthesis and explores its significant applications as a versatile building block in the fields of pharmaceutical and agrochemical development.

Structure and Nomenclature

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, characteristic of the pyrazole (B372694) ring system. An ethyl ester group is attached at the 4-position of this ring.

-

IUPAC Name : this compound[1]

-

Synonyms : Ethyl 4-pyrazolecarboxylate, 1H-Pyrazole-4-carboxylic acid ethyl ester[1][2]

-

Chemical Structure :

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of ethyl 1H-pyrazole-4-carboxylate, a versatile intermediate compound used in the synthesis of various bioactive molecules.[1] The document details standardized experimental protocols for the determination of these critical physical properties, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a substance.[2][3] For this compound (CAS No: 37622-90-5), these values are well-documented in the scientific literature.

| Physical Property | Value | Conditions |

| Melting Point | 75 - 80 °C | Atmospheric Pressure |

| Boiling Point | 138 - 140 °C | 3 mmHg (Reduced Pressure) |

Data sourced from references[1][4][5].

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[2][3] The following sections outline the detailed methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[3] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2][3]

Methodology: Capillary Method

This is one of the most common and straightforward methods for determining the melting point of a solid organic compound.[6]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][7]

-

Capillary tubes (sealed at one end)[2]

-

Thermometer

-

Sample of this compound (finely powdered and dry)[6]

-

Heating medium (e.g., silicone oil for Thiele tube)[8]

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[2]

-

Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.[2]

-

Accurate Measurement: A second determination is performed with a fresh sample. The heating rate is slowed to approximately 1-2°C per minute as the temperature approaches the previously determined approximate melting point.[2]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.[7]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[8][9] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.[8]

Methodology: Thiele Tube Method (Small Scale)

This method is suitable for determining the boiling point of small quantities of a liquid.[10]

Apparatus and Materials:

-

Thiele tube[10]

-

Small test tube (e.g., fusion tube)[8]

-

Capillary tube (sealed at one end)[8]

-

Thermometer

-

Heating medium (e.g., silicone oil)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.[9]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread. This assembly is then clamped and immersed in the Thiele tube containing the heating oil, ensuring the sample is level with the thermometer bulb.[8]

-

Heating: The side arm of the Thiele tube is heated gently.[8] Convection currents will ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[8][10] It is crucial to also record the barometric pressure at the time of the experiment, as the boiling point is pressure-dependent.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. athabascau.ca [athabascau.ca]

- 4. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. westlab.com [westlab.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectroscopic Profile of Ethyl 1H-Pyrazole-4-Carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for ethyl 1H-pyrazole-4-carboxylate (CAS No: 37622-90-5), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and structural visualizations to support research and manufacturing activities.

Chemical Structure and Properties

Spectroscopic Data Summary

The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data, acquired in deuterochloroform (CDCl₃), is presented below.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 | Singlet | 2H | H-3, H-5 (Pyrazole ring) |

| 4.31 | Quartet | 2H | -CH₂- (Ethyl group) |

| 1.36 | Triplet | 3H | -CH₃ (Ethyl group) |

| ~12-13 (broad) | Singlet | 1H | N-H (Pyrazole ring) |

Note: The N-H proton signal is often broad and may not be consistently observed or may exchange with residual water in the solvent. One source reported a singlet at 5.30 ppm which could potentially be the N-H proton under specific conditions, though its integration (1H) was not explicitly stated for that peak alone.[3][4] The primary reference for the other peaks is consistent across multiple sources.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies the carbon framework of the molecule. Data is available from Sigma-Aldrich Co. LLC.[2][6]

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [6]

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (Ester carbonyl) |

| ~139 | C-3, C-5 (Pyrazole ring) |

| ~110 | C-4 (Pyrazole ring) |

| ~60 | -CH₂- (Ethyl group) |

| ~14 | -CH₃ (Ethyl group) |

Note: Exact chemical shift values can vary slightly based on solvent and concentration. The assignments are based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150-3000 | Medium | N-H Stretch (Pyrazole ring) |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1710 | Strong | C=O Stretch (Ester) |

| ~1500 | Medium | C=C, C=N Stretch (Ring) |

| ~1240 | Strong | C-O Stretch (Ester) |

Note: The data is typically acquired using a KBr pellet technique with an FTIR spectrometer.[2]

Mass Spectrometry

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for this compound

| Technique | m/z Value | Interpretation |

| GC-MS | 140 | [M]⁺ (Molecular ion) |

| GC-MS | 112 | Fragment, likely loss of C₂H₄ (ethene) |

| GC-MS | 95 | Fragment, likely loss of ethoxy group (-OC₂H₅) |

| LC-MS | 141.0 | [M+H]⁺ (Protonated molecular ion)[3] |

Note: The exact mass is 140.058577502 Da.[2] Fragmentation patterns help to confirm the structure.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid sample (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker Tensor 27.[2] The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated on a capillary column and subsequently introduced into the mass spectrometer. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent mixture (e.g., water/acetonitrile) and analyzed, often using electrospray ionization (ESI) in positive mode to observe the [M+H]⁺ ion.[3]

Data Interpretation and Visualization

The following diagrams illustrate the chemical structure and a generalized workflow for spectral analysis.

Caption: Structure of this compound.

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]

- 5. 37622-90-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. spectrabase.com [spectrabase.com]

The Discovery and Enduring Legacy of Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal and agricultural chemistry. Their versatile synthesis and diverse pharmacological activities have led to their incorporation into a wide array of crucial drugs and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of pyrazole (B372694) compounds, detailing the seminal synthetic methods, key physical properties of foundational derivatives, and the mechanistic underpinnings of a prominent pyrazole-based therapeutic.

A Journey Through Time: The Discovery and History of Pyrazoles

The story of pyrazoles began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr was the first to coin the term "pyrazole" to describe this class of compounds.[1] His work laid the foundation for the synthesis of substituted pyrazoles through the condensation reaction of 1,3-dicarbonyl compounds with hydrazines, a method now famously known as the Knorr pyrazole synthesis.[1][2] This discovery was a significant milestone, opening the door to the systematic creation of a vast library of pyrazole derivatives.

While Knorr's work focused on substituted pyrazoles, the parent (unsubstituted) pyrazole molecule was first synthesized in 1898 by another German chemist, Hans von Pechmann.[3] He achieved this by reacting acetylene (B1199291) with diazomethane.[3]

It was not until over half a century later, in 1959, that the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from the seeds of watermelons, demonstrating that this heterocyclic core, while a staple of synthetic chemistry, also has a place in the natural world.[1]

The true impact of pyrazole chemistry, however, lies in its application in drug discovery and development. A prime example is the development of celecoxib (B62257) (Celebrex), a selective COX-2 inhibitor widely used as an anti-inflammatory drug, which features a pyrazole core.[1] The journey from Knorr's initial synthesis to the development of sophisticated drugs like celecoxib highlights the enduring importance of this class of compounds.

Caption: A timeline highlighting key milestones in the discovery and history of pyrazole compounds.

Quantitative Data of Foundational Pyrazole Compounds

The physical properties of the parent pyrazole and some of its simple, historically significant derivatives are summarized in the table below. These early compounds formed the basis for understanding the structure-property relationships of this heterocyclic system.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyrazole | C₃H₄N₂ | 68.08 | 68-70 | 186-188 |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 106-108 | 218 |

| 3-Methyl-1-phenyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 128-131 | 333 |

Key Experimental Protocols

The synthesis of pyrazoles has evolved significantly since the 19th century. Below are detailed methodologies for two key historical and illustrative syntheses.

Knorr Pyrazole Synthesis: The Preparation of 3,5-Dimethylpyrazole

This procedure is a classic example of the Knorr pyrazole synthesis, reacting a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine (B178648) derivative.

Reactants:

-

Acetylacetone (2,4-pentanedione)

-

Hydrazine hydrate (B1144303) or Hydrazine sulfate

-

Sodium hydroxide (B78521) (if using hydrazine sulfate)

-

Ethanol (B145695) or Water (as solvent)

Procedure (based on modern adaptations of Knorr's method):

-

Preparation of Hydrazine: If using hydrazine sulfate, it is first dissolved in an aqueous solution of sodium hydroxide to generate the free hydrazine base in situ. This is typically done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. If using hydrazine hydrate, it is dissolved in the chosen solvent (ethanol or water).

-

Reaction with Acetylacetone: Acetylacetone is then added dropwise to the hydrazine solution while maintaining a low temperature (e.g., below 20 °C) with vigorous stirring. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for a period, often for an hour at room temperature or with gentle heating (e.g., reflux in ethanol) to ensure the reaction goes to completion.

-

Isolation and Purification: The product, 3,5-dimethylpyrazole, can be isolated by various methods depending on the solvent and reactants used. If water is the solvent, the product may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like ether. The crude product is then purified by recrystallization, typically from a non-polar solvent like hexane (B92381) or petroleum ether, to yield colorless crystals.

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Synthesis of a Pyrazolone: 3-Methyl-1-phenyl-5-pyrazolone

This is a variation of the Knorr synthesis, using a β-ketoester (ethyl acetoacetate) and a substituted hydrazine (phenylhydrazine) to produce a pyrazolone, a class of compounds with significant biological activity.

Reactants:

Procedure:

-

Reaction Mixture: Equimolar amounts of ethyl acetoacetate and phenylhydrazine are combined in a round-bottom flask. The reaction is often performed neat (without a solvent).

-

Heating: The mixture is heated under reflux, typically at a temperature of 100-120 °C, for about one hour.

-

Crystallization: After cooling, the resulting viscous oil is triturated with a solvent in which the product is sparingly soluble, such as diethyl ether or a mixture of ethanol and water, to induce crystallization.

-

Isolation and Purification: The crude solid product is collected by vacuum filtration and then purified by recrystallization, commonly from ethanol, to yield the pure 3-methyl-1-phenyl-5-pyrazolone.

Signaling Pathways and Mechanisms of Action: The Case of Celecoxib

The clinical and commercial success of many pyrazole-containing compounds stems from their ability to modulate specific biological pathways. Celecoxib, a diaryl-substituted pyrazole, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

The COX-2 enzyme is a key player in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2, which is a precursor for various pro-inflammatory prostaglandins. By selectively inhibiting COX-2, celecoxib reduces the production of these prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Beyond its anti-inflammatory role, celecoxib has been investigated for its anti-cancer properties. These effects are mediated through various signaling pathways, including the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK-1)/Akt signaling pathway, which is crucial for cell survival and proliferation.

Caption: Signaling pathway illustrating the mechanism of action of Celecoxib.

Conclusion

From its initial discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of pyrazole is a testament to the power of fundamental organic synthesis. The foundational work of chemists like Knorr and Pechmann paved the way for the development of life-changing medicines. A thorough understanding of the history, synthesis, and mechanism of action of these compounds remains critical for today's researchers as they continue to innovate and develop the next generation of pyrazole-based therapeutics.

References

Theoretical Properties of Pyrazole Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical properties of pyrazole (B372694) carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, stem from their unique structural and electronic characteristics.[1][3] This document delves into the quantum chemical calculations, spectroscopic properties, and molecular interactions that define the behavior of these molecules, offering valuable insights for rational drug design and development.

Structural and Electronic Properties: A Theoretical Perspective

The intrinsic properties of the pyrazole carboxylate scaffold have been extensively investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide a foundational understanding of the molecule's geometry, stability, and reactivity.

Molecular Geometry

DFT calculations have been employed to determine the optimized geometries of various pyrazole carboxylate derivatives, revealing key bond lengths and angles. These parameters are crucial for understanding the molecule's conformation and its interaction with biological targets. For instance, studies on 1H-pyrazole-3-carboxylic acid have provided precise theoretical values for the bond lengths and angles within the pyrazole ring and the attached carboxylate group.

Table 1: Selected Theoretical Bond Lengths and Angles for 1H-Pyrazole-3-Carboxylic Acid

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | N1-N2 | 1.337 |

| N2-C3 | 1.326 | |

| C3-C4 | 1.425 | |

| C4-C5 | 1.381 | |

| C5-N1 | 1.345 | |

| C3-C(O) | 1.489 | |

| Bond Angle (°) | N1-N2-C3 | 112.5 |

| N2-C3-C4 | 105.8 | |

| C3-C4-C5 | 107.2 | |

| C4-C5-N1 | 108.7 | |

| C5-N1-N2 | 105.8 |

Note: These values are illustrative and can vary slightly depending on the specific derivative and computational method used.

Electronic Properties and Reactivity Descriptors

The electronic nature of pyrazole carboxylates is a key determinant of their reactivity and biological activity. Quantum chemical calculations provide insights into the distribution of electrons within the molecule and its susceptibility to chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For many pyrazole carboxylates, the HOMO is localized on the pyrazole ring, while the LUMO is often distributed over the carboxylate group and any attached aromatic substituents, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. The red regions (negative potential) indicate areas prone to electrophilic attack, typically around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring. Blue regions (positive potential) highlight areas susceptible to nucleophilic attack.

Table 2: Theoretical Electronic Properties of Representative Pyrazole Carboxylates

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1H-Pyrazole-3-carboxylic acid | B3LYP/6-311++G(d,p) | -7.21 | -1.12 | 6.09 |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | DFT/B3LYP | -5.89 | -1.54 | 4.35 |

| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | PBE/TZ2P | -6.45 | -2.18 | 4.27 |

Spectroscopic Properties: A Combined Experimental and Theoretical Approach

Theoretical calculations play a vital role in interpreting and predicting the spectroscopic signatures of pyrazole carboxylates, including their vibrational and nuclear magnetic resonance spectra.

Vibrational Analysis (FT-IR)

Theoretical vibrational frequency calculations using DFT methods can accurately predict the infrared (IR) spectra of pyrazole carboxylates. The calculated frequencies, when scaled appropriately, show good agreement with experimental FT-IR data, aiding in the assignment of characteristic vibrational modes. Key vibrational bands include the O-H stretching of the carboxylic acid, the C=O stretching of the carboxylate group, and various C-N and C-C stretching and bending modes within the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of pyrazole carboxylates. These theoretical calculations can help in the structural elucidation of novel derivatives and in understanding the influence of different substituents on the electronic environment of the pyrazole core.

Biological Activity and Signaling Pathways

The diverse biological activities of pyrazole carboxylates are attributed to their ability to interact with various biological targets and modulate specific signaling pathways.

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole derivatives exhibit potent anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4][5][6][7] This inhibition blocks the production of prostaglandins, which are key mediators of inflammation.

References

- 1. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 2. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]

- 3. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 1H-Pyrazole-4-Carboxylate: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrazole (B372694) core is a key pharmacophore in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol . Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37622-90-5 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 138-140 °C at 3 mmHg | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions. The choice of method often depends on factors such as desired scale, cost, and available equipment.

Synthesis Methodologies

| Method | Starting Materials | Reagents and Conditions | Yield | Advantages/Disadvantages |

| From Ethyl 2-formyl-3-oxopropanoate | Ethyl 2-formyl-3-oxopropanoate, Hydrazine (B178648) | Ethanol (B145695), Ice bath to room temperature, 17 hours | 72.4% | Good yield, but the starting material may not be readily available.[1] |

| From 1H-Pyrazole-4-carboxylic acid | 1H-Pyrazole-4-carboxylic acid, Ethanol | Thionyl chloride, 0 °C to room temperature, 3 hours | 80.0% | Readily available starting materials, good yield. Thionyl chloride is corrosive and requires careful handling.[1] |

| One-Pot, Microwave-Assisted Synthesis | Benzophenone hydrazones, Ethyl acetoacetate | Solvent-free, Microwave irradiation | Quantitative | Environmentally friendly (solvent-free), rapid reaction times, and excellent yields.[2] |

| One-Pot, Three-Component Reaction | Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | [bmim][FeCl4] (magnetic ionic liquid), Flow oxygen | 75-92% | Green and efficient process with a recyclable catalyst.[3] |

Detailed Experimental Protocols

Method 1: From Ethyl 2-formyl-3-oxopropanoate

To a solution of ethyl 2-formyl-3-oxopropanoate (27.6 g, 192 mmol) in 150 mL of ethanol, cooled in an ice bath, hydrazine (6.2 g, 193 mmol) is slowly added.[1] The reaction mixture is then stirred at room temperature for 17 hours. After completion of the reaction, the ethanol is removed by vacuum distillation. The resulting residue is purified by silica (B1680970) gel column chromatography using a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) as the eluent to afford this compound as yellow crystals (19.4 g, 72.4% yield).[1]

Method 2: From 1H-Pyrazole-4-carboxylic acid

To a solution of 1H-pyrazole-4-carboxylic acid (1 g, 8.92 mmol) in 10 mL of ethanol at 0 °C, thionyl chloride (1.6 g, 13.38 mmol) is added.[1] The mixture is stirred at room temperature for 3 hours. The reaction progress is monitored by TLC. Upon completion, the volatile components are evaporated to dryness. The residue is diluted with water and extracted with a 10% solution of ethanol in dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (15% ethyl acetate in hexane) to yield this compound as an off-white solid (1.0 g, 80.0% yield).[1]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. The pyrazole scaffold is a prominent feature in many approved drugs and clinical candidates due to its ability to form key interactions with biological targets.

Anti-inflammatory and Analgesic Agents

A significant application of this compound is in the development of anti-inflammatory and analgesic drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4]

Quantitative Data on Biological Activity of Pyrazole Derivatives

| Compound | Target | Activity (IC₅₀) | In Vivo Efficacy | Reference |

| Celecoxib | COX-2 | 0.04 µM | - | [5] |

| Compound 1 | COX-2 | 0.31 µmol/L | ED₅₀ = 74.3 mg/kg (rat paw edema) | [6] |

| Compound AD 532 | COX-2 | Less potent than celecoxib | Effective in formalin-induced hyperalgesia and hot-plate tests | [4] |

| Compounds 5u and 5s | COX-2 | 1.79 µM and 2.51 µM, respectively | 80.63% and 78.09% inhibition of inflammation, respectively | [7] |

| Compounds 5f and 6f | COX-2 | 1.50 µM and 1.15 µM, respectively | - | [8] |

| FR140423 | COX-2 | 150-fold more selective for COX-2 over COX-1 | More potent than indomethacin (B1671933) in carrageenin-induced paw edema | [9] |

| Pyrazolone Derivative 9b | COX-1/COX-2 | Equal inhibition | Most active analgesic in writhing test | [10][11] |

Signaling Pathway of p38 MAPK Inhibition by Pyrazole Derivatives

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is another important target for pyrazole-based anti-inflammatory drugs. This pathway is involved in the production of pro-inflammatory cytokines.

Caption: The p38 MAPK signaling cascade and the point of inhibition by pyrazole-based compounds.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Caption: Workflow for the carrageenan-induced paw edema assay to assess anti-inflammatory activity.

Synthesis of Celecoxib Analogs

This compound is a precursor for the synthesis of various heterocyclic systems, including analogs of the well-known COX-2 inhibitor, Celecoxib.

Logical Workflow for the Synthesis of a Celecoxib Analog

Caption: A logical workflow for the multi-step synthesis of a Celecoxib analog starting from this compound.

Conclusion

This compound is a cornerstone building block in the synthesis of medicinally important pyrazole derivatives. Its versatile reactivity allows for the construction of diverse molecular architectures with a wide spectrum of biological activities. The continued exploration of new synthetic methodologies and the development of novel therapeutics based on this scaffold underscore its enduring importance in the field of drug discovery. This guide provides a foundational understanding for researchers and scientists to leverage the potential of this compound in their drug development endeavors.

References

- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates | Semantic Scholar [semanticscholar.org]

- 3. sid.ir [sid.ir]

- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole (B372694) ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This has led to the development of a multitude of clinically successful drugs across diverse therapeutic areas. This technical guide delves into the profound biological significance of the pyrazole core, exploring its role as a versatile pharmacophore in a vast array of FDA-approved drugs. We will examine the molecular mechanisms of action of key pyrazole-containing drugs, present quantitative structure-activity relationship data, and provide illustrative signaling pathways and experimental workflows to offer a comprehensive resource for professionals in drug discovery and development.

Introduction: The Enduring Importance of the Pyrazole Moiety

First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have evolved from chemical curiosities to indispensable tools in the pharmaceutical industry. The pyrazole nucleus is a feature of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][3][4][5] Its metabolic stability and synthetic tractability further enhance its appeal as a central building block in drug design.[6] The N-1 and N-2 atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological macromolecules.[7] This versatility has led to a significant increase in the number of pyrazole-containing drugs approved by the FDA in the last decade, solidifying its status as a truly privileged scaffold in medicinal chemistry.[6][7]

The Pyrazole Pharmacophore in FDA-Approved Drugs

The pyrazole core is a key structural feature in a remarkable number of commercially successful pharmaceuticals. These drugs target a wide array of proteins, including enzymes and receptors, demonstrating the broad applicability of the pyrazole scaffold. A recent analysis of USFDA-approved drugs from 2014 to 2023 revealed that 20 drugs contained a pyrazole scaffold, with a significant portion targeting various forms of cancer.[[“]][9]

Table 1: Prominent FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Brand Name | Therapeutic Area | Molecular Target |

| Celecoxib (B62257) | Celebrex | Anti-inflammatory | Cyclooxygenase-2 (COX-2)[10][11] |

| Sildenafil (B151) | Viagra, Revatio | Erectile Dysfunction, Pulmonary Hypertension | Phosphodiesterase-5 (PDE5)[12][13][14] |

| Rimonabant | Acomplia (withdrawn) | Anti-obesity | Cannabinoid Receptor 1 (CB1)[15][16] |

| Ibrutinib | Imbruvica | Oncology | Bruton's tyrosine kinase (BTK)[6] |

| Ruxolitinib | Jakafi | Oncology, Myelofibrosis | Janus kinase (JAK) 1 and 2[6] |

| Axitinib | Inlyta | Oncology | Vascular endothelial growth factor receptors (VEGFRs)[6] |

| Niraparib | Zejula | Oncology | Poly (ADP-ribose) polymerase (PARP)[6] |

| Baricitinib | Olumiant | Rheumatoid Arthritis | Janus kinase (JAK) 1 and 2[6] |

| Lenacapavir | Sunlenca | Antiviral (HIV) | HIV-1 capsid protein[6] |

| Riociguat | Adempas | Pulmonary Hypertension | Soluble guanylate cyclase (sGC)[6] |

Mechanisms of Action and Signaling Pathways

The biological activity of pyrazole-containing drugs is intrinsically linked to their ability to modulate specific signaling pathways. Below, we explore the mechanisms of three well-known examples.

Celecoxib: Selective COX-2 Inhibition for Anti-Inflammatory Action

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10][11] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17][18] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal protection, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[17] Beyond its anti-inflammatory effects, celecoxib has also been investigated for its anticancer properties, which are thought to involve the induction of apoptosis and inhibition of angiogenesis.[10][17][19]

Caption: Signaling pathway of Celecoxib's anti-inflammatory action.

Sildenafil: PDE5 Inhibition for Vasodilation

Sildenafil, widely known as Viagra, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[12][13][14] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[12][20] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[14] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in increased blood flow.[13][14] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.[12][21]

Caption: Mechanism of action of Sildenafil via PDE5 inhibition.

Rimonabant: CB1 Receptor Inverse Agonism for Appetite Suppression

Rimonabant, though withdrawn from the market due to psychiatric side effects, is a classic example of a pyrazole-based drug targeting the central nervous system.[15][16] It acts as an inverse agonist of the cannabinoid receptor 1 (CB1).[15][22] The endocannabinoid system, including the CB1 receptor, plays a crucial role in regulating appetite and energy balance.[22][23] By binding to and inactivating the CB1 receptor, Rimonabant effectively blocks the appetite-stimulating effects of endogenous cannabinoids, leading to reduced food intake and weight loss.[16][24]

Caption: Logical workflow of Rimonabant's effect on appetite.

Quantitative Data on Biological Activities

The biological potency of pyrazole derivatives is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). This data is crucial for structure-activity relationship (QSAR) studies and for optimizing lead compounds.[25][26][27][28][29]

Table 2: Selected Biological Activities of Pyrazole Derivatives

| Compound Class | Target | Example Compound | IC50 / % Inhibition | Reference |

| Anti-inflammatory | COX-2 | Compound 125b | SI = 9.31 | [30] |

| Anti-inflammatory | COX-2 | Methoxy-substituted pyrazole | ED50 = 55.83 µmol/kg | [30] |

| Anticancer | HTC-116 cells | Compound 157 | IC50 = 1.51 µM | [30] |

| Anticancer | MCF-7 cells | Compound 158 | IC50 = 7.68 µM | [30] |

| Anticancer | PI3 Kinase | Compound 43 | IC50 = 0.25 µM (MCF7 cells) | [31] |

| Anticancer | CDK2 | Compound 36 | IC50 = 0.199 µM | [31] |

| Antibacterial | DapE | Compound 7o (R2 = 2-pyridyl) | 63.2% inhibition | [32] |

| Antibacterial | Topoisomerase II | Tetrahydroindazole analogs | Potent activity | [33] |

| Enzyme Inhibition | Urease | Compounds 1, 2, 3 | Selective inhibitors | [34] |

| Enzyme Inhibition | Butyrylcholinesterase | Compound 4 | Selective inhibitor | [34] |

Experimental Protocols: A General Overview

The discovery and development of novel pyrazole-based drugs involve a multi-step process encompassing synthesis, characterization, and biological evaluation.

General Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. The specific substituents on the pyrazole ring can be readily varied by choosing the appropriate starting materials.[4][35]

Caption: General experimental workflow for pyrazole synthesis and evaluation.

In Vitro Biological Evaluation

Objective: To determine the biological activity and potency of the synthesized pyrazole derivatives against a specific target (e.g., enzyme, receptor, or cell line).

General Protocol for Enzyme Inhibition Assay (e.g., COX-2):

-

Reagents and Materials: Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), assay buffer, detection reagents, synthesized pyrazole compounds, and a known inhibitor (e.g., celecoxib) as a positive control.

-

Assay Procedure: a. Prepare serial dilutions of the test compounds and the positive control. b. In a microplate, add the COX-2 enzyme to the assay buffer. c. Add the test compounds or control to the wells and incubate for a specified time to allow for binding. d. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. e. Incubate for a defined period at a controlled temperature. f. Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminometric).

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for Cell-Based Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Culture: Culture the target cancer cell line (e.g., MCF-7) in appropriate media and conditions.

-

Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the synthesized pyrazole compounds for a specified duration (e.g., 24, 48, or 72 hours). c. Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. b. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Perspectives

The pyrazole ring has unequivocally established its significance in the landscape of drug discovery and development. Its remarkable versatility as a pharmacophore continues to be exploited in the design of novel therapeutic agents with a wide range of biological activities.[1][2][3][6] The ever-expanding number of pyrazole-containing drugs in clinical use and in various stages of clinical trials is a testament to its enduring value.[7] Future research will undoubtedly focus on the development of more selective and potent pyrazole derivatives, leveraging computational tools for rational drug design and exploring novel biological targets. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs and advancing human health.

References

- 1. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 2. jchr.org [jchr.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Celecoxib - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Sildenafil - Wikipedia [en.wikipedia.org]

- 14. droracle.ai [droracle.ai]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ClinPGx [clinpgx.org]

- 20. researchgate.net [researchgate.net]

- 21. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Human verification [recaptcha.cloud]

- 26. msjonline.org [msjonline.org]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Three-dimensional quantitative structure activity relationship (QSAR) of cytotoxic active 3,5-diaryl-4,5-dihydropyrazole analogs: a comparative molecular field analysis (CoMFA) revisited study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. chemrevlett.com [chemrevlett.com]

Ethyl 1H-Pyrazole-4-carboxylate: A Technical Guide to Unlocking Research Potential

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, agrochemistry, and materials science.[1][2] Its unique structural features and synthetic accessibility make it a valuable scaffold for the development of novel compounds with a wide range of biological activities and material properties.[3][4] This technical guide provides an in-depth overview of potential research areas for this compound, complete with experimental protocols, quantitative data, and visualizations to facilitate further investigation.

Core Chemical and Physical Properties

This compound is a white to off-white solid with a melting point of 77-80 °C.[1] Its molecular formula is C₆H₈N₂O₂, and it has a molecular weight of 140.14 g/mol .[5]

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| Melting Point | 77 - 80 °C | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 37622-90-5 | [5] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and effective approach involves the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine (B178648).[6]

Experimental Protocol: Synthesis from Ethyl 2-formyl-3-oxopropanoate[6]

Materials:

-

Ethyl 2-formyl-3-oxopropanoate ((ethoxycarbonyl)malondialdehyde)

-

Hydrazine

-

Ethyl acetate

Procedure:

-

Under ice bath cooling, slowly add 6.2 g (193 mmol) of hydrazine to a solution of 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate dissolved in 150 mL of ethanol.

-

Stir the reaction mixture at room temperature for 17 hours.

-

Remove the ethanol by vacuum distillation.

-

Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate.

-

Collect the fractions containing the product and concentrate to obtain this compound as yellow crystals.

Yield: 19.4 g (72.4%)

A one-pot, three-component reaction has also been developed for the synthesis of pyrazole (B372694) 4-carboxylic acid ethyl ester derivatives using a magnetic ionic liquid as a recyclable catalyst.[7] This method offers advantages such as being environmentally friendly, having a high yield, and ease of operation.[7]

Potential Research Areas and Applications

The pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs.[8][9] this compound serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules.